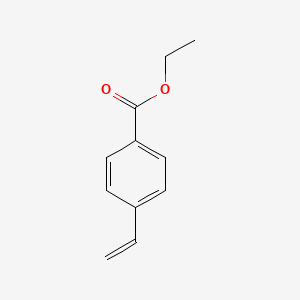

Ethyl 4-vinylbenzoate

Description

BenchChem offers high-quality Ethyl 4-vinylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-vinylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-ethenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXJBCEIBVGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446363 | |

| Record name | ethyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-43-7 | |

| Record name | ethyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Ethyl 4-vinylbenzoate

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4-vinylbenzoate

In the landscape of modern chemical synthesis, certain molecules distinguish themselves not by sheer complexity, but by their strategic versatility. Ethyl 4-vinylbenzoate is a prime example of such a scaffold. Possessing both a reactive vinyl group and a modifiable ester functionality on a stable aromatic core, it serves as a critical building block in polymer science and a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond simple protocols to explore the causality behind synthetic choices and the nuanced properties that make this compound indispensable.

Synthetic Pathways: A Comparative Analysis

The synthesis of Ethyl 4-vinylbenzoate can be approached through several robust methodologies. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore three primary, field-proven strategies: Fischer Esterification, Palladium-Catalyzed Cross-Coupling, and the Wittig Reaction.

Fischer Esterification: The Direct Approach

This classical method is often the most straightforward, involving the direct esterification of 4-vinylbenzoic acid with ethanol.

Mechanistic Rationale: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2][3] A protic acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Ethanol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water yield the ester. The reaction is an equilibrium; therefore, to achieve high yields, water must be removed as it forms, or a large excess of the alcohol reactant must be used.[2][3]

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-vinylbenzoic acid (1 eq.). Dissolve it in an excess of absolute ethanol (e.g., 5-10 equivalents or as the solvent).[4]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the volume of ethanol) to the mixture.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 12-24 hours.[4]

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The endpoint is reached when CO₂ evolution ceases.

-

Extraction: Evaporate the bulk of the ethanol under reduced pressure. Dilute the residue with water and extract the product into an organic solvent like ethyl acetate (3x volumes).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 4-vinylbenzoate.[4]

Palladium-Catalyzed Cross-Coupling: Precision C-C Bond Formation

For syntheses starting from halogenated benzene derivatives, palladium-catalyzed reactions offer unparalleled precision.

The Suzuki reaction is a powerful method for coupling an organoboron species with an organic halide.[5][6] In this context, ethyl 4-iodobenzoate is an excellent substrate due to the high reactivity of the C-I bond.[7]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5][8]

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the ethyl 4-halobenzoate, forming a Pd(II) complex.[8]

-

Transmetalation: A base (e.g., K₂CO₃) activates the vinylboronic acid or ester, facilitating the transfer of the vinyl group to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium complex reductively eliminate, forming the C-C bond of Ethyl 4-vinylbenzoate and regenerating the Pd(0) catalyst.[8]

The key advantages of this method are its mild conditions and high tolerance for a wide variety of functional groups.[6]

Detailed Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 4-iodobenzoate (1 eq.), a vinylboron source like potassium vinyltrifluoroborate (1.5 eq.), and a base such as potassium carbonate (2-3 eq.).[7]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, to dissolve the reactants.[7]

-

Heating: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Aqueous Workup: Cool the reaction, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).[7]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

The Heck reaction couples an unsaturated halide with an alkene.[10] To form Ethyl 4-vinylbenzoate, ethyl 4-bromobenzoate can be reacted with ethylene gas or a vinyl equivalent.

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but differs in the C-C bond-forming step. After oxidative addition of the aryl halide to Pd(0), the alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination forms the vinylated product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this hydride intermediate, completing the cycle.[10][11]

Wittig Reaction: The Olefination Classic

The Wittig reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[12][13]

Mechanistic Rationale: The synthesis involves two main stages. First, a phosphonium ylide is prepared. This is typically done by reacting triphenylphosphine with an alkyl halide (Sₙ2 reaction) to form a phosphonium salt, which is then deprotonated with a strong base to form the nucleophilic ylide.[12] The ylide then attacks the carbonyl carbon of an aldehyde (here, ethyl 4-formylbenzoate). This leads to a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[14] This intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene product.[13]

Detailed Experimental Protocol (using ethyl 4-formylbenzoate):

-

Ylide Preparation: In a flame-dried, two-neck flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

-

Aldehyde Addition: Prepare a separate solution of ethyl 4-formylbenzoate (1 eq.) in anhydrous THF. Add this solution dropwise to the stirring ylide suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching and Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to isolate the pure Ethyl 4-vinylbenzoate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of Ethyl 4-vinylbenzoate is crucial for its application, handling, and quality control.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][15][16] |

| Molecular Weight | 176.21 g/mol | [1][15][16] |

| Appearance | Solid | |

| Boiling Point | 85-86.5 °C @ 1 Torr; 270.1 °C @ 760 mmHg | [15][17] |

| Density | ~1.04 g/cm³ (at 25 °C) | [15][17] |

| CAS Number | 2715-43-7 | [16][17] |

| Storage | 2-8 °C, sealed, dry | [1][15] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of Ethyl 4-vinylbenzoate.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly characteristic.

-

Vinyl Protons: Three distinct signals are expected: a doublet of doublets (dd) around δ 6.75 ppm (H attached to the carbon bonded to the ring), and two doublets (d) around δ 5.86 ppm and δ 5.38 ppm (terminal =CH₂ protons), showing characteristic cis and trans coupling constants.[4]

-

Aromatic Protons: The para-substituted ring gives a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the ester group are deshielded and appear downfield (approx. δ 7.99 ppm), while the protons ortho to the vinyl group appear slightly upfield (approx. δ 7.46 ppm).[4]

-

Ethyl Protons: A quartet (q) around δ 4.3-4.4 ppm (-OCH₂-) and a triplet (t) around δ 1.3-1.4 ppm (-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃): Key resonances include:

-

Carbonyl Carbon: ~166 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (~125-142 ppm).

-

Vinyl Carbons: Two signals (~115 ppm for =CH₂ and ~136 ppm for =CH-Ar).

-

Ethyl Carbons: Two signals (~61 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretch: Absorptions around 1630 cm⁻¹ (vinyl) and 1605 cm⁻¹ (aromatic).

-

C-O Stretch: A strong band in the 1270-1300 cm⁻¹ region.

-

=C-H Bending: Out-of-plane bends for the vinyl group are expected near 990 and 910 cm⁻¹.

-

Core Applications in Research and Development

The bifunctional nature of Ethyl 4-vinylbenzoate makes it a highly sought-after component in materials science and organic synthesis.

Polymer Chemistry

The primary application of Ethyl 4-vinylbenzoate is as a functional monomer.[1]

-

Specialty Polymers: It can be polymerized via methods like free-radical or controlled radical polymerization (e.g., RAFT) to create well-defined polymers.[18] These polymers carry a reactive ester group on each repeating unit.

-

Reactive Platforms: The resulting poly(ethyl 4-vinylbenzoate) serves as a reactive polymer scaffold. The ester groups can be easily modified in post-polymerization reactions, such as aminolysis or hydrolysis, to introduce a wide array of functionalities, creating materials for drug delivery, coatings, and adhesives.[1][18]

-

Cross-linking: The vinyl group's ability to participate in cross-linking reactions is used to enhance the mechanical and thermal stability of polymer networks.[1]

Organic Synthesis Intermediate

Beyond polymers, Ethyl 4-vinylbenzoate is a versatile intermediate.[1] The vinyl group can undergo various transformations (e.g., oxidation, reduction, cyclization, metathesis), while the ester can be hydrolyzed to the corresponding acid, reduced to an alcohol, or converted to an amide. This dual reactivity allows for the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries.[1]

Conclusion

Ethyl 4-vinylbenzoate is a molecule of significant synthetic utility. Its preparation is achievable through multiple robust and well-understood chemical transformations, each with distinct advantages depending on the synthetic context. Its well-defined physicochemical and spectroscopic properties make it easy to characterize and handle. For researchers in materials science and drug discovery, a deep understanding of this compound's synthesis and reactivity is not merely academic; it is fundamental to unlocking new innovations and developing next-generation materials and therapeutics.

References

- MySkinRecipes. Ethyl 4-Vinylbenzoate.

- ChemBK. Ethyl 4-Vinylbenzoate.

- National Institutes of Health. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem.

- Sigma-Aldrich. Ethyl 4-Vinylbenzoate | 2715-43-7.

- Chemsrc. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7.

- Organic Chemistry Portal. Heck Reaction.

- The Royal Society of Chemistry. Supporting Information.

- Filo. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea...

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Published February 6, 2018.

- Organic Chemistry, Department of Chemistry, University of Wisconsin-Madison. 27. A Solvent Free Wittig Reaction.

- ResearchGate. Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. Published August 6, 2025.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025.

- Organic Chemistry Portal. Wittig Reaction.

- Studocu. REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Updated October 10, 2024.

- Organic Letters. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- The Royal Society of Chemistry. Methyl 4-vinylbenzoate.

- University of Liverpool IT Services. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Published July 30, 2020.

- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.

- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling).

- Wiley-VCH. 4-Vinylbenzoic acid - SpectraBase.

- BOC Sciences. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Published May 23, 2024.

Sources

- 1. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chembk.com [chembk.com]

- 16. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7 | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

Ethyl 4-vinylbenzoate CAS number and specifications

An In-depth Technical Guide to Ethyl 4-vinylbenzoate for Advanced Research Applications

Abstract

Ethyl 4-vinylbenzoate is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and as a versatile intermediate in organic synthesis. Its unique structure, featuring a polymerizable vinyl group and a modifiable ester moiety, makes it a valuable building block for the creation of functional polymers, advanced coatings, and pharmaceutical precursors. This guide provides a comprehensive technical overview of Ethyl 4-vinylbenzoate, including its chemical identity, detailed specifications, validated protocols for synthesis and characterization, key applications, and essential safety protocols. It is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development, enabling them to leverage the full potential of this compound in their work.

Chemical Identity and Core Properties

Ethyl 4-vinylbenzoate, also known as 4-ethoxycarbonylstyrene, is an organic compound that serves as a critical link between small-molecule synthesis and polymer science. Its CAS (Chemical Abstracts Service) Registry Number is a primary identifier for this specific chemical substance.

CAS Number : 2715-43-7[1][2][3][4][5][6]

The molecule's structure consists of a benzene ring substituted with a vinyl group and an ethyl ester group at the para position. This arrangement allows it to participate in vinyl polymerization while retaining a reactive handle (the ester) for subsequent post-polymerization modification.

Table 1: Physicochemical Specifications of Ethyl 4-vinylbenzoate

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-ethenylbenzoate | [2][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3][6][7] |

| Molecular Weight | 176.21 g/mol | [4][5][7][8] |

| Appearance | White or off-white solid/powder | [1][6] |

| Purity | Typically ≥95% - 97% | [1][2][6][7] |

| Boiling Point | 85-86.5 °C @ 1 Torr 270.1 °C @ 760 mmHg | [4][6][8] |

| Density | ~1.04 g/cm³ at 25 °C | [4][8] |

| SMILES | C=CC1=CC=C(C(=O)OCC)C=C1 | [2][3][5] |

| InChIKey | DYSXJBCEIBVGJU-UHFFFAOYSA-N | [1][5][6] |

| Storage Conditions | 2-8°C or in freezer (-20°C), sealed under an inert, dry atmosphere | [3][6][7] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of Ethyl 4-vinylbenzoate is through the Fischer esterification of 4-vinylbenzoic acid with ethanol, catalyzed by a strong acid. This method is reliable and high-yielding.

Causality in Experimental Design: The choice of Fischer esterification is based on the commercial availability of the starting materials and the simplicity of the procedure. An excess of ethanol is used not only as a reagent but also as a solvent, which, according to Le Chatelier's principle, drives the reversible reaction toward the formation of the ethyl ester product. Sulfuric acid is a highly effective and economical catalyst for this transformation. The purification by extraction and column chromatography is designed to remove the unreacted carboxylic acid, the acid catalyst, and any side products, ensuring high purity of the final monomer, which is critical for controlled polymerization.

Experimental Protocol: Synthesis of Ethyl 4-vinylbenzoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-vinylbenzoic acid (10.0 g, 67.5 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove unreacted acid, and finally with saturated brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes, to afford Ethyl 4-vinylbenzoate as a white solid or clear oil.

Caption: Fischer esterification workflow for Ethyl 4-vinylbenzoate.

Analytical Characterization

To ensure the identity and purity of the synthesized Ethyl 4-vinylbenzoate, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ):

-

~8.00 (d, 2H, Ar-H ortho to COOEt)

-

~7.45 (d, 2H, Ar-H ortho to vinyl)

-

~6.73 (dd, 1H, vinylic CH)

-

~5.85 (d, 1H, vinylic CH₂)

-

~5.39 (d, 1H, vinylic CH₂)

-

~4.38 (q, 2H, O-CH₂)

-

~1.40 (t, 3H, CH₃)

-

-

Rationale: The distinct splitting patterns (d=doublet, t=triplet, q=quartet, dd=doublet of doublets) and integration values confirm the connectivity of protons in the molecule. The aromatic protons appear as two distinct doublets due to their different chemical environments.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ): ~166.2 (C=O), 142.0, 136.5, 130.0, 129.5, 125.8, 116.5 (Ar-C & vinyl C), 61.0 (O-CH₂), 14.4 (CH₃).

-

Rationale: The number of unique carbon signals confirms the molecular symmetry, and their chemical shifts are indicative of their electronic environment (e.g., the carbonyl carbon at ~166 ppm).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present.

-

Sample Preparation: A small amount of the solid product is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands (ṽ, cm⁻¹):

-

~3080-3010 (C-H stretch, aromatic and vinylic)

-

~2980-2900 (C-H stretch, aliphatic)

-

~1715 (C=O stretch, strong, characteristic of the ester)

-

~1630 (C=C stretch, vinyl)

-

~1605, 1510 (C=C stretch, aromatic ring)

-

~1270, 1100 (C-O stretch, ester)

-

-

Rationale: The presence of a strong absorption band around 1715 cm⁻¹ is definitive proof of the ester carbonyl group.

Caption: Self-validating analytical workflow for product characterization.

Applications in Research and Development

Ethyl 4-vinylbenzoate is primarily employed as a functional monomer and a synthetic intermediate.[7]

-

Polymer Science: The vinyl group allows for its participation in various polymerization techniques, including free radical polymerization and controlled radical polymerizations like RAFT (Reversible Addition-Fragmentation chain-Transfer).[9] This produces reactive polymers where the pendant ethyl ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups via aminolysis or transesterification.[9][10] These functionalized polymers are used in developing:

-

Adhesives and Coatings: The ability to cross-link through the vinyl group enhances material durability.[7]

-

Biomaterials: Polymers with carboxylic acid groups can be used for drug conjugation or to modulate hydrogel properties.

-

Functional Surfaces: Grafting these polymers onto surfaces can alter their wettability and reactivity.

-

-

Drug Development and Organic Synthesis: As an intermediate, it provides a scaffold to build more complex molecules.[7] The vinyl group can undergo reactions like Heck coupling, epoxidation, or hydrogenation, while the ester can be converted into an amide, acid, or reduced to an alcohol, making it a valuable building block for pharmaceutical agents and fine chemicals.[7]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the chemical's integrity, particularly to prevent premature polymerization.

-

Safety Precautions:

-

Hazards: Ethyl 4-vinylbenzoate is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Wash hands thoroughly after handling.[12]

-

-

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][11] For long-term stability and to prevent polymerization, it is recommended to store at refrigerated temperatures (2-8°C) or in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).[3][6][7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[12]

-

Conclusion

Ethyl 4-vinylbenzoate is a high-utility monomer and synthetic intermediate whose value is derived from its orthogonal reactive sites. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application. By following validated protocols and adhering to strict safety standards, researchers can reliably synthesize and use this compound to advance innovations in polymer science, materials engineering, and pharmaceutical development.

References

-

MySkinRecipes. (n.d.). Ethyl 4-Vinylbenzoate. Retrieved January 4, 2026, from [Link]

-

ChemBK. (n.d.). Ethyl 4-Vinylbenzoate. Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). 4-VINYL-BENZOIC ACID ETHYL ESTER Safety Data Sheets(SDS). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-vinylbenzoate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Theato, P., & Zentel, R. (2009). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 47(6), 1696-1705.

- Barner-Kowollik, C., & Theato, P. (2009). RAFT Polymerization of Activated 4-Vinylbenzoates. Journal of Polymer Science Part A: Polymer Chemistry, 47(6), 1696-1705.

Sources

- 1. Ethyl 4-Vinylbenzoate | 2715-43-7 [sigmaaldrich.com]

- 2. Ethyl 4-Vinylbenzoate 95% | CAS: 2715-43-7 | AChemBlock [achemblock.com]

- 3. 2715-43-7|Ethyl 4-vinylbenzoate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 8. 2715-43-7 CAS MSDS (4-VINYL-BENZOIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 4-vinylbenzoate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-vinylbenzoate (C₁₁H₁₂O₂), a key monomer in the synthesis of specialized polymers and a valuable intermediate in organic synthesis.[1] Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is critical for researchers, scientists, and professionals in drug development and materials science. This document offers a detailed interpretation of the spectral data, supported by established principles and comparative data from analogous compounds, to ensure a thorough and practical understanding.

Molecular Structure and Spectroscopic Overview

Ethyl 4-vinylbenzoate is an aromatic ester characterized by a vinyl group at the para position of the benzene ring. This unique combination of functional groups—an ethyl ester, a vinyl group, and a disubstituted aromatic ring—gives rise to a distinct spectroscopic fingerprint. The molecular weight of Ethyl 4-vinylbenzoate is 176.21 g/mol , and its CAS number is 2715-43-7.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will delve into the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 4-vinylbenzoate.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of Ethyl 4-vinylbenzoate is predicted to exhibit distinct signals corresponding to the ethyl, aromatic, and vinyl protons. The analysis presented here is based on established chemical shift principles and comparative data from the closely related methyl 4-vinylbenzoate.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~1.40 | Triplet | ~7.1 | 3H | -O-CH₂-CH ₃ |

| ~4.38 | Quartet | ~7.1 | 2H | -O-CH ₂-CH₃ |

| ~5.40 | Doublet | ~10.9 | 1H | Vinyl H (cis) |

| ~5.88 | Doublet | ~17.6 | 1H | Vinyl H (trans) |

| ~6.75 | Doublet of Doublets | ~17.6, ~10.9 | 1H | Vinyl H (geminal) |

| ~7.45 | Doublet | ~8.4 | 2H | Aromatic H (ortho to vinyl) |

| ~7.98 | Doublet | ~8.4 | 2H | Aromatic H (ortho to ester) |

Interpretation and Rationale:

-

Ethyl Group: The ethyl group protons give rise to a characteristic triplet at approximately 1.40 ppm (for the -CH₃) and a quartet at around 4.38 ppm (for the -O-CH₂-). The quartet is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Vinyl Group: The three vinyl protons are magnetically non-equivalent and exhibit a complex splitting pattern. The geminal proton (attached to the same carbon as the aromatic ring) appears as a doublet of doublets, coupling to both the cis and trans protons. The cis and trans protons each appear as doublets.

-

Aromatic Protons: The para-substituted benzene ring results in two sets of chemically equivalent protons. The protons ortho to the electron-donating vinyl group are expected to be more shielded (upfield) than the protons ortho to the electron-withdrawing ester group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-25 mg of Ethyl 4-vinylbenzoate and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃).[5] Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, sufficient number of scans to obtain a good signal-to-noise ratio).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Molecular Structure with Proton Assignments:

Caption: Molecular structure of Ethyl 4-vinylbenzoate with proton labeling.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data from ethyl benzoate and other substituted benzene derivatives, the following chemical shifts are predicted.[7]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.3 | -O-CH₂-C H₃ |

| ~60.9 | -O-C H₂-CH₃ |

| ~116.0 | =C H₂ (vinyl) |

| ~126.0 | C H (aromatic, ortho to vinyl) |

| ~129.5 | C (aromatic, ipso to ester) |

| ~130.0 | C H (aromatic, ortho to ester) |

| ~136.0 | =C H- (vinyl) |

| ~141.0 | C (aromatic, ipso to vinyl) |

| ~166.5 | C =O (ester) |

Interpretation and Rationale:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group are the most shielded (upfield) carbons.

-

Vinyl Carbons: The terminal vinyl carbon (=CH₂) is more shielded than the substituted vinyl carbon.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating vinyl group and the electron-withdrawing ester group. The carbon bearing the ester group (ipso-carbon) is significantly deshielded.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial.[5] The data acquisition will involve a ¹³C-specific probe and pulse sequence, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

Molecular Structure with Carbon Assignments:

Caption: Molecular structure of Ethyl 4-vinylbenzoate with carbon labeling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-vinylbenzoate will be dominated by absorptions from the ester, vinyl, and aromatic moieties.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080-3010 | Medium | C-H stretch (aromatic and vinyl) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester, conjugated) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1605, ~1580 | Medium | C=C stretch (aromatic) |

| ~1275 | Strong | C-O stretch (ester, aryl-C=O) |

| ~1100 | Strong | C-O stretch (ester, O-alkyl) |

| ~990, ~910 | Strong | =C-H bend (vinyl out-of-plane) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic) |

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption around 1720 cm⁻¹ due to the carbonyl stretch of the ester. Its position is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.[8]

-

C-O Stretches: Aromatic esters show two strong C-O stretching bands, which are clearly visible in the fingerprint region.

-

Vinyl and Aromatic Bands: The C-H stretches of the vinyl and aromatic protons appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The out-of-plane bending vibrations for the vinyl and para-substituted aromatic protons are also characteristic.

Experimental Protocol for IR Spectroscopy:

For a liquid sample like Ethyl 4-vinylbenzoate, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Key Functional Groups for IR Analysis:

Caption: Key functional groups of Ethyl 4-vinylbenzoate for IR analysis.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₂H₅]⁺ |

| 131 | [M - OC₂H₅]⁺ |

| 103 | [M - COOC₂H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of Ethyl 4-vinylbenzoate.

-

Major Fragmentation: The primary fragmentation pathway for ethyl benzoate is the loss of the ethoxy radical (•OC₂H₅) to form a stable acylium ion at m/z = 131. This is expected to be the base peak. Subsequent loss of carbon monoxide (CO) from this fragment would yield a phenyl cation with a vinyl group at m/z = 103. The loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z = 147.

Experimental Protocol for Mass Spectrometry:

A dilute solution of Ethyl 4-vinylbenzoate in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph. Electron ionization (EI) is a common method for causing fragmentation.

Primary Fragmentation Pathway:

Caption: Proposed primary fragmentation pathway for Ethyl 4-vinylbenzoate in MS.

Conclusion

The spectroscopic data for Ethyl 4-vinylbenzoate provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map out the proton and carbon environments, while the IR spectrum confirms the presence of the key ester, vinyl, and aromatic functional groups. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a reliable foundation for the identification and quality control of Ethyl 4-vinylbenzoate in research and industrial applications.

References

-

PubChem. Ethyl 4-vinylbenzoate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

The Royal Society of Chemistry. Supporting Information - General Procedures. [Link]

-

ChemSrc. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7. [Link]

-

PubChem. Ethyl 4-ethylbenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

-

MySkinRecipes. Ethyl 4-Vinylbenzoate. [Link]

-

NIST. 4-Vinylbenzoic acid. National Institute of Standards and Technology. [Link]

-

Brainly. [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]

-

ChemBK. Ethyl 4-Vinylbenzoate. [Link]

-

NIST. Ethyl 4-methylbenzoate. National Institute of Standards and Technology. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

NIST. Benzoic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

NIST. Benzoic acid, ethyl ester - Mass Spectrum. National Institute of Standards and Technology. [Link]

-

University of Wisconsin-Madison. Ethyl vinyl ether. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

Sources

- 1. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 2. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7 | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. brainly.com [brainly.com]

- 8. ymdb.ca [ymdb.ca]

An In-depth Technical Guide to the Solubility of Ethyl 4-vinylbenzoate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 4-vinylbenzoate, a key monomer in the synthesis of specialty polymers and a valuable intermediate in organic synthesis. Understanding its solubility across a spectrum of solvents is paramount for its effective application in polymerization reactions, formulation development, and purification processes. This document delves into the theoretical underpinnings of its solubility, presents a predictive solubility profile based on Hansen Solubility Parameters (HSP), and provides detailed experimental protocols for empirical solubility determination. This guide is intended to be a practical resource for researchers and professionals, enabling informed solvent selection and process optimization.

Introduction: The Versatile Chemistry of Ethyl 4-vinylbenzoate

Ethyl 4-vinylbenzoate (E4VB) is an organic compound with the chemical formula C₁₁H₁₂O₂.[1][2][3][4][5][6][7] Its molecular structure features a vinyl group attached to a benzene ring, which also bears an ethyl ester functional group in the para position. This unique combination of a polymerizable vinyl group and a modifiable ester group makes it a highly versatile building block in materials science and pharmaceutical research.[1] E4VB is primarily utilized as a monomer in the production of specialty polymers and copolymers with tailored optical and mechanical properties, finding applications in coatings, adhesives, and advanced composites.[1] Furthermore, its role as an intermediate in organic synthesis is crucial for the development of fine chemicals and pharmaceutical compounds.[1]

The successful application of Ethyl 4-vinylbenzoate is intrinsically linked to its interaction with various solvents. Proper solvent selection is critical for:

-

Homogeneous polymerization: Ensuring the monomer and initiators are in the same phase for controlled polymer chain growth.

-

Purification: Facilitating techniques like recrystallization and chromatography.

-

Formulation: Creating stable solutions for coatings, drug delivery systems, and other applications.

-

Reaction chemistry: Providing the optimal medium for chemical transformations of the ester or vinyl group.

This guide aims to provide a deep understanding of the solubility of Ethyl 4-vinylbenzoate, moving from theoretical predictions to practical experimental verification.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces between the solute (Ethyl 4-vinylbenzoate) and the solvent molecules. The key intermolecular forces at play include:

-

Van der Waals Forces (Dispersion Forces): Weak, temporary attractions arising from fluctuations in electron distribution. These are present in all molecules and are the primary forces of attraction in nonpolar substances.

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Hydrogen Bonding: A special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

Ethyl 4-vinylbenzoate's structure, with its aromatic ring, ester group, and vinyl substituent, allows for a combination of these interactions. The aromatic ring and the ethyl chain are largely nonpolar and will interact primarily through dispersion forces. The ester group, however, introduces polarity and the potential for dipole-dipole interactions. While Ethyl 4-vinylbenzoate does not have a hydrogen atom directly bonded to an oxygen, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[8]

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

To move beyond a qualitative understanding, we can employ Hansen Solubility Parameters (HSP).[4][9][10][11][12][13] HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its unique set of three HSP values (δD, δP, δH). The principle of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher likelihood of solubility.

-

Ethyl Benzoate: δD ≈ 17.9, δP ≈ 6.2, δH ≈ 6.0 (MPa½)[18]

-

Styrene: δD ≈ 18.6, δP ≈ 1.0, δH ≈ 4.1 (MPa½)

Considering the contribution of the vinyl group to the overall polarity and hydrogen bonding potential, the estimated Hansen Solubility Parameters for Ethyl 4-vinylbenzoate are:

-

δD ≈ 18.2 MPa½

-

δP ≈ 4.5 MPa½

-

δH ≈ 5.0 MPa½

Predicted Solubility Profile of Ethyl 4-vinylbenzoate

Based on the estimated Hansen Solubility Parameters for Ethyl 4-vinylbenzoate, we can predict its solubility in a range of common laboratory solvents. The following table summarizes the HSP of various solvents and the calculated HSP distance (Ra) to Ethyl 4-vinylbenzoate. A lower Ra value suggests better solubility.

| Solvent Category | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) to E4VB | Predicted Solubility |

| Polar Protic | Water | 15.5 | 16.0 | 42.3 | 40.5 | Insoluble |

| Methanol | 14.7 | 12.3 | 22.3 | 19.8 | Sparingly Soluble | |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 | Moderately Soluble | |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.0 | Soluble | |

| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Very Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.3 | Very Soluble | |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.6 | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 12.8 | Soluble | |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.8 | Very Soluble | |

| Nonpolar | n-Hexane | 14.9 | 0.0 | 0.0 | 10.1 | Sparingly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 5.2 | Very Soluble | |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.6 | Very Soluble |

Note: This table provides a predicted solubility based on HSP calculations. Actual experimental verification is recommended for critical applications.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility remains the gold standard. The following section outlines a detailed protocol for determining the equilibrium solubility of Ethyl 4-vinylbenzoate.

The Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

-

Ethyl 4-vinylbenzoate (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Caption: Workflow for the equilibrium solubility determination of Ethyl 4-vinylbenzoate.

-

Preparation of Samples:

-

Accurately weigh an amount of Ethyl 4-vinylbenzoate that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Ethyl 4-vinylbenzoate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC or GC.

-

Dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor. The solubility is typically reported in units such as mg/mL or g/100mL.

-

Causality and Self-Validation in Experimental Design

The described experimental protocol is designed to be a self-validating system. The use of excess solid solute ensures that the solution reaches saturation, a fundamental requirement for determining equilibrium solubility. The extended equilibration time with continuous agitation is crucial to overcome any kinetic barriers to dissolution. The multi-step phase separation process (settling, centrifugation, and filtration) minimizes the risk of including undissolved solid in the final analysis, which would lead to an overestimation of solubility. Finally, the use of a validated analytical method with a proper calibration curve ensures the accuracy and reliability of the quantification step.

Conclusion: A Practical Framework for Solvent Selection

This technical guide has provided a comprehensive overview of the solubility of Ethyl 4-vinylbenzoate. By integrating theoretical predictions based on Hansen Solubility Parameters with a robust experimental protocol, researchers and professionals are equipped with a powerful framework for making informed decisions regarding solvent selection. The provided data and methodologies will aid in optimizing reaction conditions, improving purification processes, and developing stable formulations, ultimately leading to more efficient and successful applications of this versatile monomer.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

-

Just, S., & Sievert, A. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 14945–14953. [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-Vinylbenzoate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-Vinylbenzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-VINYL-BENZOIC ACID ETHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-vinylbenzoate. Retrieved from [Link]

-

Properties of Esters. (2023, January 23). In Chemistry LibreTexts. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). In Wikipedia. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

Sources

- 1. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. bangslabs.com [bangslabs.com]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kinampark.com [kinampark.com]

- 12. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 13. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 14. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 15. scribd.com [scribd.com]

- 16. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules | Semantic Scholar [semanticscholar.org]

- 17. hansen-solubility.com [hansen-solubility.com]

- 18. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Thermal Properties of Ethyl 4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermal properties of Ethyl 4-vinylbenzoate, a versatile monomer with increasing importance in the development of specialty polymers and advanced materials. This document consolidates known physical data with field-proven methodologies for the precise determination of its thermal characteristics. By elucidating the causality behind experimental choices and adhering to rigorous scientific principles, this guide serves as an essential resource for researchers and professionals engaged in the synthesis, handling, and application of this compound.

Introduction: The Significance of Ethyl 4-vinylbenzoate

Ethyl 4-vinylbenzoate (E4VB) is an organic compound featuring both a vinyl group and an ethyl benzoate functionality. This unique bifunctional nature makes it a valuable monomer in polymerization reactions, leading to the synthesis of polymers with tailored optical, mechanical, and thermal properties. Its applications are found in the formulation of coatings, adhesives, and advanced composites.[1] Furthermore, E4VB serves as a critical intermediate in various organic syntheses, including those relevant to the pharmaceutical and fine chemical industries.[1]

A thorough understanding of the thermal properties of Ethyl 4-vinylbenzoate is paramount for its safe handling, storage, and effective utilization in polymerization processes and other chemical transformations. Thermal stability, phase transitions, and decomposition behavior are critical parameters that influence reaction kinetics, product quality, and process safety.

Physicochemical Properties of Ethyl 4-vinylbenzoate

A compilation of the known physicochemical properties of Ethyl 4-vinylbenzoate is presented in Table 1. This data provides a foundational understanding of the compound's characteristics under various conditions.

Table 1: Physicochemical Properties of Ethyl 4-vinylbenzoate

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 85-86.5 °C at 1 Torr | [3] |

| Density | 1.0402 g/cm³ at 25 °C | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

Determination of Key Thermal Properties: Methodologies and Insights

While some physical properties of Ethyl 4-vinylbenzoate are documented, a comprehensive thermal profile requires experimental investigation. The following sections detail the standardized methodologies for determining its melting point, thermal stability, and decomposition kinetics.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point is a fundamental thermal property that defines the transition from a solid to a liquid state. For a crystalline solid, this transition is characterized by a sharp endothermic peak. Differential Scanning Calorimetry (DSC) is the preferred method for its accurate and reproducible determination.

-

Sample Preparation: Accurately weigh 3-5 mg of Ethyl 4-vinylbenzoate into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to a temperature above the expected melting point at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

-

Inert Atmosphere: The use of a nitrogen purge is crucial to prevent oxidation of the vinyl group at elevated temperatures, which could interfere with the accurate determination of the melting transition.

-

Heating Rate: A heating rate of 10 °C/min provides a good balance between signal resolution and experimental time. Slower heating rates can improve resolution but may also broaden the peak.

Figure 1: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition Analysis via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material by monitoring its mass change as a function of temperature. This analysis provides critical information on the onset of decomposition, the temperature of maximum decomposition rate, and the nature of the degradation process.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-vinylbenzoate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with the peak indicating the temperature of maximum decomposition.

-

-

Inert vs. Oxidative Atmosphere: Conducting the analysis under an inert nitrogen atmosphere allows for the study of the intrinsic thermal decomposition of the molecule, free from oxidative side reactions. A parallel experiment in an air or oxygen atmosphere can be performed to assess its stability under oxidative conditions.

-

Heating Rate: A 10 °C/min heating rate is a standard practice for initial screening. Kinetic studies may involve varying the heating rate to elucidate the decomposition mechanism.

Figure 2: Workflow for Thermal Stability Analysis using TGA.

Synthesis of Ethyl 4-vinylbenzoate

A common and effective method for the synthesis of Ethyl 4-vinylbenzoate is through the Fischer esterification of 4-vinylbenzoic acid with ethanol, catalyzed by a strong acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-vinylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Safety and Handling Considerations

Ethyl 4-vinylbenzoate is a chemical that requires careful handling to ensure laboratory safety. The following safety information is derived from available Safety Data Sheets (SDS).[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Due to the presence of the vinyl group, Ethyl 4-vinylbenzoate may be prone to polymerization, especially at elevated temperatures or in the presence of light. It is therefore recommended to store the compound in a refrigerator, protected from light, and potentially with the addition of a polymerization inhibitor.

Conclusion and Future Outlook

This technical guide has synthesized the available data on the thermal properties of Ethyl 4-vinylbenzoate and provided detailed, field-proven methodologies for the determination of its key thermal characteristics. A comprehensive understanding of its melting behavior and thermal stability is crucial for its application in advanced material synthesis and other chemical processes. The proposed DSC and TGA protocols offer a robust framework for researchers to generate reliable and reproducible data.

Future research should focus on detailed kinetic studies of the thermal decomposition of Ethyl 4-vinylbenzoate to elucidate its degradation mechanism. Furthermore, investigating the influence of various initiators and inhibitors on its polymerization behavior as a function of temperature would be of significant value to the polymer science community.

References

-

Antonucci, J. M., & Toth, E. E. (1983). Extent of Polymerization of Dental Resins by Differential Scanning Calorimetry. Journal of Dental Research, 62(2), 121–125. [Link]

-

LookChem. 4-VINYL-BENZOIC ACID ETHYL ESTER Safety Data Sheets(SDS). [Link]

-

ChemBK. Ethyl 4-Vinylbenzoate. [Link]

-

Chemsrc. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7. [Link]

-

PubChem. Ethyl 4-vinylbenzoate. [Link]

- Google Patents. EP0161156B1 - 4-vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.

-

MySkinRecipes. Ethyl 4-Vinylbenzoate. [Link]

Sources

chemical reactivity of the vinyl group in Ethyl 4-vinylbenzoate

An In-Depth Technical Guide to the Chemical Reactivity of the Vinyl Group in Ethyl 4-vinylbenzoate

Abstract

Ethyl 4-vinylbenzoate (E4VB) is a bifunctional molecule of significant interest in polymer science, materials chemistry, and as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, featuring a vinyl group conjugated with an electron-withdrawing ethyl benzoate moiety, imparts a unique and highly tunable reactivity profile to the olefinic double bond. This guide provides a comprehensive exploration of the chemical transformations centered on the vinyl group of E4VB. We will delve into the mechanistic underpinnings of its reactivity in polymerization, addition reactions, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols to harness the synthetic potential of this valuable building block.

Introduction: Structural and Electronic Profile

Ethyl 4-vinylbenzoate (CAS No: 2715-43-7) is a styrene derivative characterized by a vinyl group (-CH=CH₂) attached to a benzene ring at the para position relative to an ethoxycarbonyl group (-COOEt).[2][3][4] This molecular architecture is pivotal to its chemical behavior.

-

Electronic Effects: The ethyl benzoate group is moderately electron-withdrawing due to the cumulative inductive and resonance effects of the ester functionality. This electronic pull delocalizes the π-electrons of the aromatic ring and, by extension, the vinyl group.

-

Reactivity Implications: The conjugation between the vinyl group and the aromatic ester system polarizes the double bond, making the terminal carbon atom (β-carbon) electron-rich and susceptible to electrophilic attack, while also activating the entire π-system for radical and transition-metal-mediated reactions. This contrasts with unsubstituted styrene, where the vinyl group is primarily influenced by the phenyl ring alone.

The interplay of these features makes the vinyl group in E4VB a versatile functional handle for a wide array of chemical modifications.

Polymerization: Crafting Functional Macromolecules

The most prominent application of Ethyl 4-vinylbenzoate is its role as a monomer in polymerization reactions.[1] The ability to form polymers and copolymers allows for the creation of materials with tailored optical, mechanical, and chemical properties.[1]

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing E4VB. The process follows the classical three stages: initiation, propagation, and termination.[5][6] Studies on the related vinyl benzoate have shown that the rate of polymerization is typically proportional to the square root of the initiator concentration.[7] However, the aromatic ring can participate in complex formation with the growing radical chain, which can influence the polymerization rate.[7]

Caption: General mechanism of free-radical polymerization.

Controlled Radical Polymerization: RAFT

For applications requiring precise control over polymer architecture, such as in drug delivery systems or advanced materials, controlled radical polymerization techniques are superior. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is particularly effective for styrenic monomers like E4VB.[8] This method allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ or Mw/Mn ≈ 1.1–1.4), and complex architectures like block copolymers.[8][9] The resulting poly(ethyl 4-vinylbenzoate) can be further modified, for example, by hydrolyzing the ester groups to yield poly(4-vinylbenzoic acid), a pH-responsive polymer.[10]

Table 1: Representative Data for RAFT Polymerization of Vinylbenzoates

| Monomer | CTA | Initiator | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Pentafluorophenyl 4-vinylbenzoate | Dithiobenzoate | AIBN | 4,200 - 28,200 | 1.07 - 1.41 | [8] |

| 4-Vinylbenzoic Acid | PSt macroRAFT | AIBN | 20,000 - 50,000 | ~2.0 |[9] |

Causality: This protocol is adapted from methodologies for active ester monomers based on 4-vinylbenzoic acid, which exhibit similar reactivity.[8] A dithiobenzoate is chosen as the Chain Transfer Agent (CTA) for its effectiveness with styrenic monomers. AIBN is a standard thermal initiator. The ratio of monomer to CTA to initiator is crucial for controlling the molecular weight and polydispersity of the resulting polymer.

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve Ethyl 4-vinylbenzoate (monomer), a suitable CTA (e.g., 2-cyano-2-propyl dithiobenzoate), and the initiator (e.g., AIBN) in an appropriate solvent (e.g., anhydrous toluene or dioxane). A typical molar ratio might be [Monomer]:[CTA]:[Initiator] =[11]:[1.2]:[1].[8]

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours), depending on the desired conversion.

-

Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the concentrated reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Purification: Collect the polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator fragments, and dry it under vacuum to a constant weight.

-

Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FT-IR spectroscopy.

Addition Reactions at the Vinyl Terminus

The vinyl group's double bond is a prime site for addition reactions, enabling the transformation of E4VB into a variety of saturated derivatives. These reactions are fundamental for converting the vinyl handle into other functional groups.

Caption: Key addition reactions of the vinyl group in E4VB.

Catalytic Hydrogenation

The most straightforward addition reaction is the catalytic hydrogenation of the vinyl double bond to an ethyl group, yielding Ethyl 4-ethylbenzoate. This reaction is highly selective for the aliphatic double bond, leaving the aromatic ring and the ester group intact under mild conditions. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[12]

Table 2: Summary of Common Addition Reactions

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, MeOH | Ethyl 4-ethylbenzoate | Selective reduction of the C=C bond.[12] |

| Epoxidation | m-CPBA, CH₂Cl₂ | Ethyl 4-(oxiran-2-yl)benzoate | Forms a reactive epoxide ring for further nucleophilic opening. |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Ethyl 4-(1,2-dihydroxyethyl)benzoate | Stereospecific formation of a vicinal diol. |

| Bromination | Br₂, CCl₄ | Ethyl 4-(1,2-dibromoethyl)benzoate | Anti-addition of bromine across the double bond. |

Causality: This protocol is based on established procedures for the hydrogenation of vinyl derivatives using Pd/C catalysts.[12] Methanol is chosen as the solvent for its ability to dissolve the substrate and for its compatibility with the catalytic system. The hydrogen pressure is kept mild to ensure selectivity for the vinyl group over the aromatic ring.

-

Setup: To a hydrogenation vessel or a thick-walled flask, add Ethyl 4-vinylbenzoate and a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethyl acetate.

-

Inerting: Seal the vessel and purge it several times with an inert gas (N₂ or Ar) before evacuating and backfilling with hydrogen gas (H₂) from a balloon or a pressurized cylinder to approximately 1-3 atm.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is often exothermic. Monitor the progress by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet during handling and disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 4-ethylbenzoate, which can be purified further by column chromatography or distillation if necessary.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The vinyl group of E4VB is an excellent substrate for palladium-catalyzed C-C bond formation, most notably the Heck reaction.[13] In this reaction, the vinyl group couples with an aryl or vinyl halide/triflate, leading to the formation of a new, more complex stilbene or diene derivative with high stereoselectivity, typically favoring the trans isomer.[13] This reaction is a cornerstone of modern organic synthesis and is widely used in the construction of complex molecules in drug discovery.

Sources

- 1. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 2. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-VINYL-BENZOIC ACID ETHYL ESTER | CAS#:2715-43-7 | Chemsrc [chemsrc.com]

- 4. Ethyl 4-Vinylbenzoate | 2715-43-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. polymersource.ca [polymersource.ca]

- 11. mdpi.com [mdpi.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

hydrolytic stability of Ethyl 4-vinylbenzoate

An In-depth Technical Guide to the Hydrolytic Stability of Ethyl 4-vinylbenzoate

Introduction

Ethyl 4-vinylbenzoate (E4VB) is a bifunctional molecule featuring both a polymerizable vinyl group and an ester functional group. Its chemical structure (C₁₁H₁₂O₂) allows it to serve as a versatile building block in organic synthesis and polymer chemistry.[1][2] Applications range from the production of specialty polymers and copolymers for coatings and adhesives to its use as an intermediate in the synthesis of fine chemicals and pharmaceuticals.[1]